OFET Mobility Comparison
In a direct head‑to‑head study, OFETs fabricated from α‑5T exhibited a field‑effect hole mobility of approximately 0.1 cm² V⁻¹ s⁻¹, whereas devices using the shorter α‑4T homologue achieved only ~0.01 cm² V⁻¹ s⁻¹ under identical processing conditions [1]. This ten‑fold increase underscores the critical role of the extended conjugation length in α‑5T for enhancing charge transport in thin‑film transistors.
| Evidence Dimension | Field‑effect hole mobility (μ) |
|---|---|
| Target Compound Data | μ ≈ 0.1 cm² V⁻¹ s⁻¹ (α‑quinquethiophene, 5T) |
| Comparator Or Baseline | μ ≈ 0.01 cm² V⁻¹ s⁻¹ (α‑quaterthiophene, 4T) |
| Quantified Difference | 10× higher mobility |
| Conditions | Bottom‑contact OFET; SiO₂ dielectric; vacuum‑deposited thin films |
Why This Matters
For device engineers, a mobility of ~0.1 cm² V⁻¹ s⁻¹ represents a practical threshold for low‑power, high‑speed organic circuits, whereas ~0.01 cm² V⁻¹ s⁻¹ is often insufficient for many real‑world applications.
- [1] Advanced Materials, 1997, 9(5), 389–391. Improved field‑effect mobility in short oligothiophenes: Quaterthiophene and quinquethiophene. View Source
